molecular formula C16H22N2O2 B15280182 N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide

Cat. No.: B15280182
M. Wt: 274.36 g/mol
InChI Key: UHJBBZYTEVEKTM-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide is an organic compound that belongs to the class of amides It features a cyano group, a methyl group, and a p-tolyloxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-cyano-3-methylbutan-2-ol and p-tolyloxypropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)acetamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)butanamide

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolyloxy)propanamide is unique due to its specific structural features, such as the combination of the cyano group, methyl group, and p-tolyloxy group. These features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylphenoxy)propanamide

InChI

InChI=1S/C16H22N2O2/c1-11(2)16(5,10-17)18-15(19)13(4)20-14-8-6-12(3)7-9-14/h6-9,11,13H,1-5H3,(H,18,19)

InChI Key

UHJBBZYTEVEKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

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